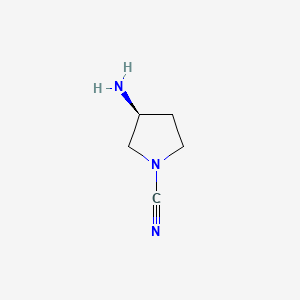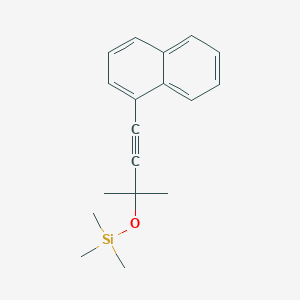
(1,1-Dimethyl-3-naphthalen-1-yl-prop-2-ynyloxy)-trimethyl-silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1-Dimethyl-3-naphthalen-1-yl-prop-2-ynyloxy)-trimethyl-silane is an organic compound that features a naphthalene ring, a prop-2-ynyloxy group, and a trimethyl-silane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dimethyl-3-naphthalen-1-yl-prop-2-ynyloxy)-trimethyl-silane typically involves the following steps:
Formation of the naphthalene derivative: Starting with naphthalene, various functional groups are introduced through electrophilic aromatic substitution reactions.
Attachment of the prop-2-ynyloxy group: This step involves the reaction of the naphthalene derivative with a suitable alkyne under basic conditions.
Introduction of the trimethyl-silane group: The final step involves the silylation of the alkyne using trimethylsilyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
(1,1-Dimethyl-3-naphthalen-1-yl-prop-2-ynyloxy)-trimethyl-silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, acids, and bases are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a hydrocarbon.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which (1,1-Dimethyl-3-naphthalen-1-yl-prop-2-ynyloxy)-trimethyl-silane exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
(1,1-Dimethyl-3-phenyl-prop-2-ynyloxy)-trimethyl-silane: Similar structure but with a phenyl group instead of a naphthalene ring.
(1,1-Dimethyl-3-benzyl-prop-2-ynyloxy)-trimethyl-silane: Similar structure but with a benzyl group.
Uniqueness
(1,1-Dimethyl-3-naphthalen-1-yl-prop-2-ynyloxy)-trimethyl-silane is unique due to the presence of the naphthalene ring, which can impart different chemical and physical properties compared to similar compounds with simpler aromatic rings.
特性
分子式 |
C18H22OSi |
|---|---|
分子量 |
282.5 g/mol |
IUPAC名 |
trimethyl-(2-methyl-4-naphthalen-1-ylbut-3-yn-2-yl)oxysilane |
InChI |
InChI=1S/C18H22OSi/c1-18(2,19-20(3,4)5)14-13-16-11-8-10-15-9-6-7-12-17(15)16/h6-12H,1-5H3 |
InChIキー |
GGWQPOYRKUECBZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#CC1=CC=CC2=CC=CC=C21)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


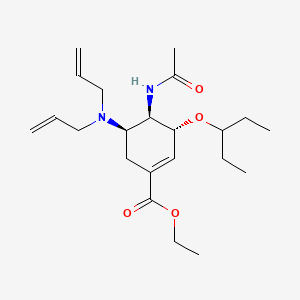
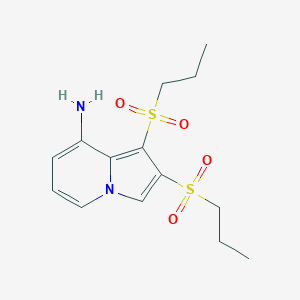
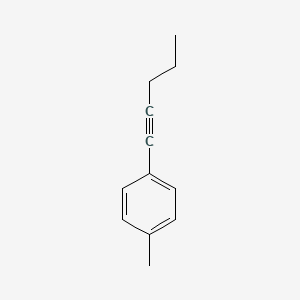
![5-Chlorobenzo[i]phenanthridine](/img/structure/B14894113.png)
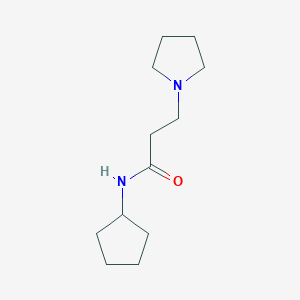


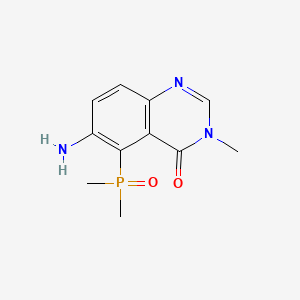
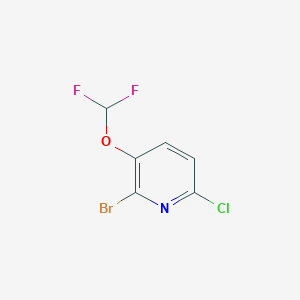
![tert-Butyl 4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B14894151.png)
![tert-Butyl ((1S,4R,5R)-2-azabicyclo[3.2.1]octan-4-yl)carbamate](/img/structure/B14894156.png)
![1-(2-Methylpropyl)-3-[2-(morpholin-4-yl)-2-oxoethoxy]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14894159.png)
![2-[(Pyridin-2-ylmethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B14894166.png)
